

Spectroscopic and Synthetic Profile of Ethyl 3-hydrazinylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: **Ethyl 3-hydrazinylbenzoate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a validated synthetic route for **Ethyl 3-hydrazinylbenzoate** (CAS No: 90556-87-9). This compound serves as a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. The following sections present its known spectroscopic data, a detailed experimental protocol for its preparation, and a logical workflow for its analysis.

Spectroscopic Data

The spectroscopic data for **Ethyl 3-hydrazinylbenzoate** is summarized below. While experimental ¹H NMR data is available, experimental ¹³C NMR, IR, and Mass Spectrometry data for this specific compound are not widely reported in the literature. Therefore, predicted data and analysis of analogous compounds are provided to offer a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Ethyl 3-hydrazinylbenzoate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Data Source
10.30	s	-	2H	-NH ₂	Experimental[1]
7.58-7.50	m	-	2H	Ar-H	Experimental[1]
7.43	t	7.8	1H	Ar-H	Experimental[1]
7.22	d	7.6	1H	Ar-H	Experimental[1]
4.30	q	7.1	2H	-O-CH ₂ -CH ₃	Experimental[1]
1.31	t	7.1	3H	-O-CH ₂ -CH ₃	Experimental[1]

Note: The spectrum was recorded in DMSO-d₆ at 400 MHz.[[1](#)]

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Ethyl 3-hydrazinylbenzoate**

Chemical Shift (δ) ppm	Assignment
~165	C=O (ester)
~150	C-NHNH ₂
~130	Aromatic CH
~129	Aromatic C-CO
~120	Aromatic CH
~118	Aromatic CH
~115	Aromatic CH
~61	-O-CH ₂ -
~14	-CH ₃

Note: Predicted values are based on computational models and analysis of similar structures, such as ethyl 3-aminobenzoate and other phenylhydrazine derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted and Analogous IR Absorption Bands for **Ethyl 3-hydrazinylbenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (hydrazinyl group)
3100-3000	Medium	Aromatic C-H stretching
2980-2850	Medium	Aliphatic C-H stretching (ethyl group)
~1715	Strong	C=O stretching (ester)
1620-1580	Medium-Strong	C=C stretching (aromatic ring)
~1250	Strong	C-O stretching (ester)

Note: The predicted data is based on typical vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

The expected mass spectrum of **Ethyl 3-hydrazinylbenzoate** would show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for **Ethyl 3-hydrazinylbenzoate**

m/z	Interpretation
180.09	$[M]^+$ (Molecular Ion)
151.08	$[M - C_2H_5]^+$
135.05	$[M - OC_2H_5]^+$
121.06	$[M - C_2H_5O_2]^+$
106.07	$[C_7H_8N]^+$

Note: The fragmentation pattern is predicted based on the structure of the molecule. The molecular formula is $C_9H_{12}N_2O_2$ and the exact mass is 180.0899 g/mol .

Experimental Protocols

The following section details the synthetic procedure for **Ethyl 3-hydrazinylbenzoate** and the general methods for acquiring the spectroscopic data.

Synthesis of Ethyl 3-hydrazinylbenzoate

This synthesis is adapted from a procedure described in patent literature.[\[1\]](#)

Reaction Scheme:

Materials:

- Ethyl 3-aminobenzoate

- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl), 6N
- Stannous chloride monohydrate (SnCl₂·H₂O)
- Sodium hydroxide (NaOH), 30% solution
- Ethyl acetate (EtOAc)
- Water (H₂O)
- Ice

Procedure:

- A suspension of ethyl 3-aminobenzoate (3.30 g, 20.0 mmol) in 6N HCl (30 mL) is cooled in an ice bath with stirring.
- A solution of NaNO₂ (1.52 g, 22.0 mmol) in H₂O (10 mL) is added dropwise to the suspension over 10 minutes, maintaining the temperature at 0 °C.
- The reaction mixture is stirred for an additional 30 minutes at 0 °C.
- A suspension of SnCl₂·H₂O (9.0 g, 40.0 mmol) in 6N HCl (30 mL) is then added slowly to the reaction mixture.
- The resulting suspension is stirred at 0 °C for 2 hours.
- The pH of the mixture is adjusted to 9-10 by the addition of a 30% NaOH solution.
- The product is extracted with EtOAc (2 x 300 mL).
- The organic layers are combined, and the mixture is filtered.
- The solid product is dried under reduced pressure to yield **Ethyl 3-hydrazinylbenzoate** as a yellow solid (3.30 g, 91.7% yield).[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

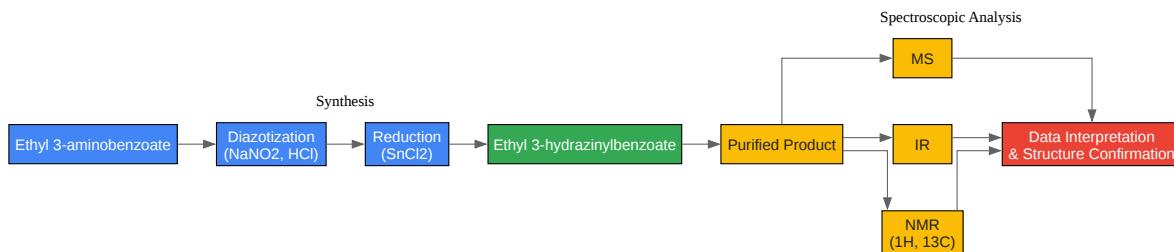
- IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Samples can be analyzed as a KBr pellet, a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory for solids.
- Absorbance is measured in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

- Mass spectra are obtained using a mass spectrometer, with common ionization techniques being Electron Ionization (EI) or Electrospray Ionization (ESI).
- High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Ethyl 3-hydrazinylbenzoate**.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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References

- 1. rsc.org [rsc.org]
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